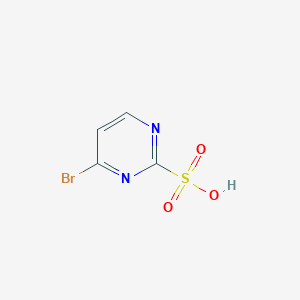![molecular formula C16H30KNO10S3 B14855245 potassium;[(E)-[9-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylnonylidene]amino] sulfate](/img/structure/B14855245.png)
potassium;[(E)-[9-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylnonylidene]amino] sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium;[(E)-[9-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylnonylidene]amino] sulfate is a complex organic compound with a unique structure that includes multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium;[(E)-[9-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylnonylidene]amino] sulfate involves multiple steps, including the formation of the sulfinyl and sulfanyl groups, as well as the glycosylation of the oxane ring. The reaction conditions typically require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield, making the compound suitable for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
Potassium;[(E)-[9-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylnonylidene]amino] sulfate can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone.
Reduction: The compound can be reduced to remove the sulfinyl group.
Substitution: Functional groups on the oxane ring can be substituted with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures and pH levels to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinyl group results in the formation of a sulfone, while reduction can yield a simpler thiol compound.
Aplicaciones Científicas De Investigación
Potassium;[(E)-[9-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylnonylidene]amino] sulfate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential role in cellular processes and as a probe for studying enzyme activities.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of potassium;[(E)-[9-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylnonylidene]amino] sulfate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and other proteins, modulating their activity and affecting cellular processes. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- Potassium;[(E)-[9-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylnonylidene]amino] phosphate
- Potassium;[(E)-[9-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylnonylidene]amino] chloride
Uniqueness
What sets potassium;[(E)-[9-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylnonylidene]amino] sulfate apart from similar compounds is its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it particularly valuable for certain applications where other compounds may not be as effective.
Propiedades
Fórmula molecular |
C16H30KNO10S3 |
|---|---|
Peso molecular |
531.7 g/mol |
Nombre IUPAC |
potassium;[(E)-[9-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylnonylidene]amino] sulfate |
InChI |
InChI=1S/C16H31NO10S3.K/c1-29(22)9-7-5-3-2-4-6-8-12(17-27-30(23,24)25)28-16-15(21)14(20)13(19)11(10-18)26-16;/h11,13-16,18-21H,2-10H2,1H3,(H,23,24,25);/q;+1/p-1/b17-12+;/t11-,13-,14+,15-,16+,29?;/m1./s1 |
Clave InChI |
VDEMFVUFADJWJA-ZYQYKNKUSA-M |
SMILES isomérico |
CS(=O)CCCCCCCC/C(=N\OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O.[K+] |
SMILES canónico |
CS(=O)CCCCCCCCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




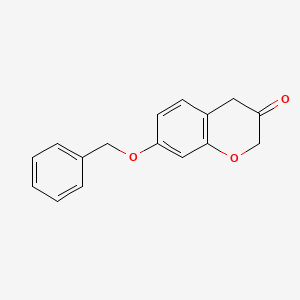

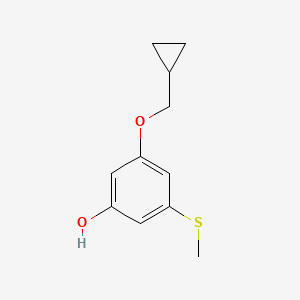
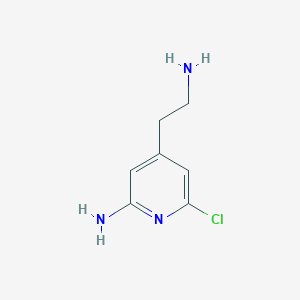
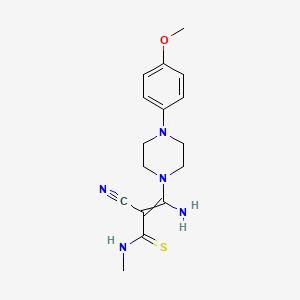

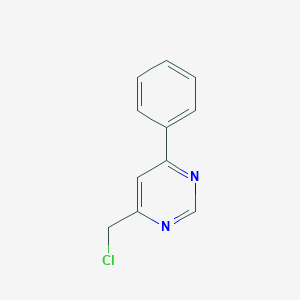


![N-[3-[2-(3,4-dimethyl-1,3-thiazolidin-2-ylidene)hydrazinyl]-1-(oxan-4-yl)-2,3-dioxopropyl]cycloheptanecarboxamide](/img/structure/B14855241.png)
